"4-(Furan-2-YL)nicotinic acid" chemical properties
"4-(Furan-2-YL)nicotinic acid" chemical properties
An In-Depth Technical Guide to 4-(Furan-2-YL)nicotinic Acid: Properties, Synthesis, and Scientific Context
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic combination of distinct pharmacophores or functional moieties into a single molecular entity is a cornerstone of rational design. 4-(Furan-2-YL)nicotinic acid emerges as a molecule of significant interest, embodying this principle through its hybrid structure. It covalently links a nicotinic acid (Vitamin B3) core, a well-established pharmacophore with diverse biological activities, to a furan ring, a five-membered aromatic heterocycle prevalent in numerous bioactive natural products and synthetic drugs[1][2].
This guide provides a comprehensive technical overview of 4-(Furan-2-YL)nicotinic acid, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its chemical properties, plausible synthetic routes, and its potential toxicological and therapeutic implications. The narrative is grounded in established chemical principles, providing a robust framework for its evaluation and application in a research context.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. 4-(Furan-2-YL)nicotinic acid's characteristics are derived from the electronic interplay between the electron-deficient pyridine ring and the electron-rich furan ring.
Core Data Summary
A compilation of the known identifying and physical properties for 4-(Furan-2-YL)nicotinic acid is presented below. It is critical to note that while basic identifiers are well-documented, experimental values for properties like melting point and pKa are not widely published and should be determined empirically for any new batch.
| Property | Value / Information | Source |
| CAS Number | 1261961-41-4 | [3][4][5] |
| Molecular Formula | C₁₀H₇NO₃ | [3] |
| Molecular Weight | 189.17 g/mol | [4][5] |
| Synonyms | 4-(2-Furyl)nicotinic acid | [5] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Purity (Commercial) | Typically ≥98% | [4][5] |
| Solubility | Predicted to have moderate solubility in polar organic solvents like DMSO and DMF, and limited solubility in water, consistent with its parent, nicotinic acid[6]. | Inferred |
| Storage | Refrigerated, protected from light. | [4][5] |
Structural Analysis
The molecule's topology, featuring a C-C bond between the C4 position of the pyridine ring and the C2 position of the furan ring, is key to its properties. This linkage allows for electronic communication between the two rings, although the non-planarity due to steric hindrance between ortho hydrogens will influence the degree of conjugation. The carboxylic acid group at the C3 position of the pyridine ring is the primary site for ionization and imparts acidic character.
Caption: Chemical structure of 4-(Furan-2-YL)nicotinic acid.
Synthesis and Purification
The synthesis of bi-heterocyclic compounds like 4-(Furan-2-YL)nicotinic acid is most efficiently achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling is the preeminent choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the required building blocks[7].
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The logical disconnection for this molecule is at the C-C bond linking the two heterocyclic rings. This points to a reaction between a halogenated nicotinic acid derivative and a furan boronic acid (or vice versa).
Caption: Proposed Suzuki-Miyaura coupling synthesis pathway.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative, field-proven methodology adapted from established procedures for nickel- and palladium-catalyzed Suzuki couplings of heterocyclic compounds[8][9].
A. Reagents and Equipment:
-
4-Bromonicotinic acid (1.0 equiv)
-
Furan-2-boronic acid (1.5-2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture) or t-Amyl Alcohol
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
B. Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromonicotinic acid, furan-2-boronic acid, and the base (K₂CO₃ or K₃PO₄).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
-
Catalyst and Solvent Addition: Add the palladium catalyst and ligand, followed by the degassed solvent system via cannula or syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with ethyl acetate (3x). Note: The product may have limited organic solubility. Acidification of the aqueous layer may be necessary.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Filter the resulting solid, washing with cold water and diethyl ether.
-
-
Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Synthesis Workflow Diagram
Caption: General workflow for synthesis and purification.
Spectroscopic and Analytical Characterization
Structural elucidation of the final product is non-negotiable. A combination of spectroscopic methods provides unambiguous confirmation of the molecular structure[10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:
-
Two doublets and a doublet of doublets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring.
-
Three signals in the aromatic region (δ 6.5-8.0 ppm) for the furan protons, exhibiting characteristic couplings.
-
A broad singlet far downfield (>10 ppm) for the carboxylic acid proton, which may exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum should show 10 distinct signals for the 10 carbons in the molecule, including a signal for the carbonyl carbon of the carboxylic acid at ~165-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
-
A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.
-
A strong C=O stretch for the carboxylic acid carbonyl at ~1700-1730 cm⁻¹.
-
C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
-
C-O stretching vibrations for the furan ring and carboxylic acid around 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The ESI- (electrospray ionization, negative mode) spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to C₁₀H₆NO₃⁻. The ESI+ spectrum would show the protonated molecule [M+H]⁺.
Reactivity and Toxicological Considerations
The chemical reactivity of 4-(Furan-2-YL)nicotinic acid is dominated by its constituent heterocycles. While the nicotinic acid moiety is generally stable, the furan ring harbors a potential liability, particularly in a drug development context.
Furan Ring Metabolism and Reactivity
It is authoritatively established that the furan ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates[11]. This oxidation process typically generates an epoxide or a cis-enedione, both of which are electrophilic and can covalently bind to cellular nucleophiles like proteins and DNA. This mechanism is a well-known driver of toxicity and carcinogenicity for many furan-containing xenobiotics[11].
The presence of the electron-withdrawing nicotinic acid substituent may influence the rate and regioselectivity of this oxidation, but any research program involving this scaffold must include early-stage toxicology assays (e.g., Ames test, glutathione trapping studies) to assess the potential for reactive metabolite formation.
Potential Applications in Drug Discovery
The rationale for investigating 4-(Furan-2-YL)nicotinic acid lies in the proven therapeutic value of its parent structures.
-
Nicotinic Acid Derivatives: Nicotinic acid itself is a lipid-lowering agent used to treat dyslipidemia[12][13]. Its derivatives have been explored for a vast range of activities, including antimicrobial, neuroprotective, and anti-inflammatory effects[2][14].
-
Furan-Containing Compounds: The furan nucleus is a privileged scaffold found in compounds with antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][15].
The combination of these two moieties in 4-(Furan-2-YL)nicotinic acid creates a novel chemical space. This molecule could serve as a valuable lead structure or a fragment for library synthesis, targeting diseases where the biological pathways associated with either nicotinic acid or furan are relevant. For example, derivatives have been synthesized and tested for fungicidal activity[16].
Safety and Handling
Based on safety data sheets for nicotinic acid and related compounds, 4-(Furan-2-YL)nicotinic acid should be handled with appropriate care.
-
Hazards: Expected to cause serious eye irritation[17][18]. May cause skin and respiratory system irritation. Potentially harmful to aquatic life[19].
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat[18]. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-(Furan-2-YL)nicotinic acid is a structurally intriguing molecule that represents a confluence of two biologically significant heterocyclic systems. Its synthesis is readily achievable via standard cross-coupling chemistry, allowing for its accessible production for research purposes. While its physicochemical profile is largely inferred from its constituent parts, this guide provides a robust framework for its empirical investigation. The primary consideration for its development, particularly in a pharmaceutical context, is the well-documented potential for metabolic activation of the furan ring. Thorough toxicological assessment is therefore a prerequisite for any advanced studies. Nevertheless, as a novel scaffold, it offers considerable potential for the exploration of new chemical space in the pursuit of new therapeutic agents and functional materials.
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New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. MDPI. [Link]
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Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 745-757. [Link]
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Nicotinic acid. Wikipedia. [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]
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Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. [Link]
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]
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Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]
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